2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a furan ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be constructed using condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling Reactions: The furan and pyrimidine rings can be coupled using sulfur-based linkers.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions could target the pyrimidine ring or the acetamide group, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Furanones, pyrimidinones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, thiolated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as a building block for more complex molecules.
Biology
Drug Development:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Materials Science: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups could enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Furan-2-yl-6-methyl-pyrimidin-2-ylsulfanyl)-N-(2-methyl-phenyl)-acetamide
- 2-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide
Uniqueness
The presence of trifluoromethyl groups in 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide distinguishes it from similar compounds, potentially enhancing its chemical stability, lipophilicity, and biological activity.
Properties
Molecular Formula |
C18H11F6N3O2S |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H11F6N3O2S/c19-17(20,21)10-4-1-2-5-11(10)25-15(28)9-30-16-26-12(13-6-3-7-29-13)8-14(27-16)18(22,23)24/h1-8H,9H2,(H,25,28) |
InChI Key |
SGDQMKSUZGTIRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
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